The Unseen Scaffold: A Technical Guide to 3-Propyl-1,2,4-oxadiazole-5-carbaldehyde and its Role in Modern Drug Discovery
The Unseen Scaffold: A Technical Guide to 3-Propyl-1,2,4-oxadiazole-5-carbaldehyde and its Role in Modern Drug Discovery
Core Identifiers and Physicochemical Properties
While a dedicated CAS number for 3-Propyl-1,2,4-oxadiazole-5-carbaldehyde is not indexed, we can identify it through its structural components. The core is the 1,2,4-oxadiazole ring, a five-membered heterocycle containing one oxygen and two nitrogen atoms. This guide will use related and parent compounds to extrapolate key identifiers and properties.
Table 1: Identifiers of Related 1,2,4-Oxadiazole-5-carbaldehydes
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| 1,2,4-Oxadiazole-5-carbaldehyde | 1083274-35-4 | C₃H₂N₂O₂ | 98.06 |
| 3-Cyclobutyl-1,2,4-oxadiazole-5-carbaldehyde | 1492748-82-9 | C₇H₈N₂O₂ | 152.15 |
| 3-Phenyl-1,2,4-oxadiazole-5-carbaldehyde dihydrate | 1559062-07-5 | C₉H₁₀N₂O₄ | 210.19 |
Based on the structure of 3-Propyl-1,2,4-oxadiazole-5-carbaldehyde (C₆H₈N₂O₂), the predicted molecular weight is approximately 140.14 g/mol .
The 1,2,4-Oxadiazole Moiety: A Pillar of Modern Medicinal Chemistry
The 1,2,4-oxadiazole ring is a highly valued scaffold in drug discovery due to its exceptional properties as a bioisostere for amide and ester functionalities.[1] This strategic replacement allows for the mitigation of common liabilities associated with amides and esters, such as poor metabolic stability and undesirable pharmacokinetic profiles.[2] The inherent chemical stability of the 1,2,4-oxadiazole ring, coupled with its ability to participate in hydrogen bonding, makes it an attractive component in the design of novel therapeutics.[3]
Bioisosterism in Action
The concept of bioisosteric replacement is pivotal in optimizing lead compounds. By substituting a labile group with a more robust one that maintains similar steric and electronic properties, medicinal chemists can enhance the druglikeness of a molecule. The 1,2,4-oxadiazole ring serves this purpose effectively, often leading to improved oral bioavailability and metabolic stability.[2][4]
Synthesis of 3-Propyl-1,2,4-oxadiazole-5-carbaldehyde: A Proposed Pathway
The most prevalent and versatile method for the synthesis of 3,5-disubstituted 1,2,4-oxadiazoles is the cyclization of an O-acylamidoxime intermediate.[5][6] This intermediate is typically formed from the reaction of an amidoxime with an acylating agent.
Proposed Synthetic Workflow
The synthesis of 3-Propyl-1,2,4-oxadiazole-5-carbaldehyde can be envisioned through a two-step process, starting from commercially available reagents.
Caption: Proposed synthetic workflow for 3-Propyl-1,2,4-oxadiazole-5-carbaldehyde.
Detailed Experimental Protocol
Step 1: Synthesis of Butyramidoxime
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Reagents: Butyronitrile, Hydroxylamine hydrochloride, Sodium carbonate.
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Procedure: a. Dissolve hydroxylamine hydrochloride and sodium carbonate in a suitable solvent system (e.g., aqueous ethanol). b. Add butyronitrile to the solution. c. Reflux the mixture for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC). d. Upon completion, cool the reaction mixture and remove the solvent under reduced pressure. e. Extract the product with an appropriate organic solvent (e.g., ethyl acetate) and dry over anhydrous sodium sulfate. f. Purify the crude product by recrystallization or column chromatography to yield pure butyramidoxime.
Step 2: Synthesis of 3-Propyl-1,2,4-oxadiazole-5-carbaldehyde
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Reagents: Butyramidoxime, an activated derivative of 2-oxoacetic acid (e.g., acyl chloride or ester), a suitable base (e.g., pyridine or triethylamine), and a dehydrating agent or conditions for cyclization.
-
Procedure (One-Pot Variation): a. To a solution of butyramidoxime in a suitable solvent (e.g., pyridine or DMF), add the activated 2-oxoacetic acid derivative at 0 °C.[7] b. Allow the reaction to warm to room temperature and then heat to facilitate the cyclization, often at temperatures ranging from 80-120 °C.[3] c. The reaction progress is monitored by TLC. d. Upon completion, the reaction mixture is worked up by pouring it into water and extracting with an organic solvent. e. The combined organic layers are washed, dried, and concentrated. f. The final product is purified by silica gel column chromatography.
Spectroscopic Characterization (Predicted)
The structural elucidation of 3-Propyl-1,2,4-oxadiazole-5-carbaldehyde would rely on standard spectroscopic techniques. Based on analogous structures, the following spectral data can be anticipated:
Table 2: Predicted Spectroscopic Data
| Technique | Expected Features |
| ¹H NMR | - Singlet for the aldehyde proton (~9.5-10.5 ppm).- Triplet for the methyl group of the propyl chain (~0.9-1.0 ppm).- Sextet for the methylene group adjacent to the methyl group (~1.6-1.8 ppm).- Triplet for the methylene group attached to the oxadiazole ring (~2.7-2.9 ppm). |
| ¹³C NMR | - Signal for the aldehyde carbon (~180-190 ppm).- Signals for the oxadiazole ring carbons (~160-175 ppm).- Signals for the propyl chain carbons (~13-30 ppm). |
| IR (cm⁻¹) | - Strong C=O stretching for the aldehyde (~1700-1720 cm⁻¹).- C=N stretching of the oxadiazole ring (~1600-1650 cm⁻¹).- C-H stretching of the alkyl and aldehyde groups (~2700-3000 cm⁻¹). |
| Mass Spec (MS) | - Molecular ion peak [M]⁺ corresponding to the calculated molecular weight. |
Reactivity and Applications in Drug Discovery
The aldehyde functionality at the 5-position of the 1,2,4-oxadiazole ring is a versatile handle for further chemical modifications, allowing for the generation of diverse compound libraries for high-throughput screening.
Key Reactions of the Aldehyde Group
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Reductive Amination: To introduce diverse amine functionalities.
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Wittig Reaction: To form carbon-carbon double bonds.
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Oxidation: To form the corresponding carboxylic acid.
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Reduction: To form the corresponding alcohol.
Therapeutic Potential of 1,2,4-Oxadiazoles
Derivatives of 1,2,4-oxadiazole have demonstrated a wide range of biological activities, including but not limited to:
The specific substitution at the 3- and 5-positions of the oxadiazole ring dictates the pharmacological profile of the molecule.
Conclusion
While 3-Propyl-1,2,4-oxadiazole-5-carbaldehyde may not be a commercially cataloged chemical, its synthesis is readily achievable through established methodologies. The 1,2,4-oxadiazole-5-carbaldehyde scaffold represents a valuable building block in the design and synthesis of novel therapeutic agents. Its utility as a bioisosteric replacement for amides and esters, combined with the reactive handle of the aldehyde group, provides a powerful platform for the development of next-generation pharmaceuticals. This guide provides the foundational knowledge for researchers to synthesize, characterize, and strategically employ this and related compounds in their drug discovery endeavors.
References
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- BenchChem. (2025). The 1,2,4-Oxadiazole Core: A Technical Guide to Bioisosteric Replacement in Drug Discovery.
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- de Souza, M. V. N., et al. (2024). 1,2,4-Oxadiazole Derivatives: Physicochemical Properties, Antileishmanial Potential, Docking and Molecular Dynamic Simulations of Leishmania infantum Target Proteins. Molecules, 29(19), 4606.
- Fokin, A. S., et al. (2024). Energetic 1,2,4-oxadiazoles: synthesis and properties. Russian Chemical Reviews, 93(3), RCR5103.
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